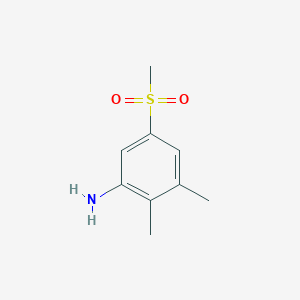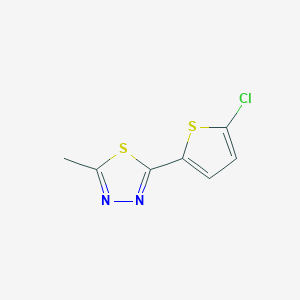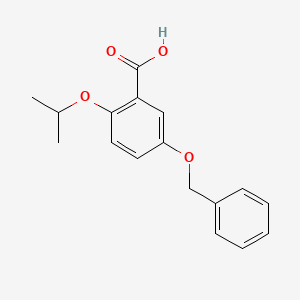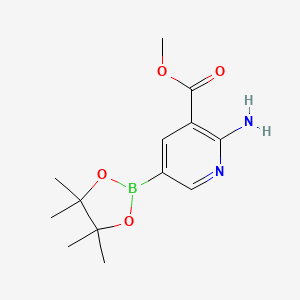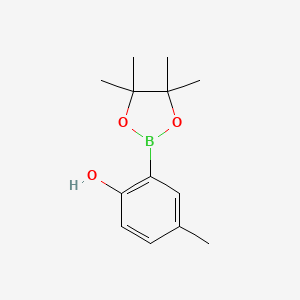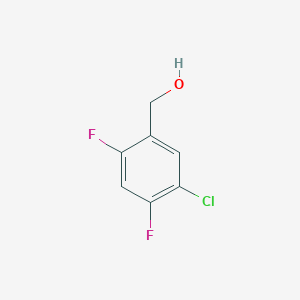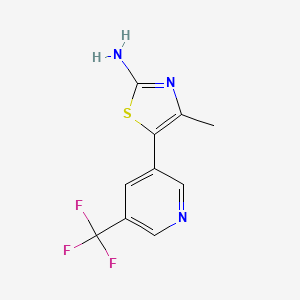
4-Methyl-5-(5-(Trifluormethyl)-pyridin-3-yl)thiazol-2-amin
Übersicht
Beschreibung
4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C10H8F3N3S and its molecular weight is 259.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Anwendungen
4-Methyl-5-(5-(Trifluormethyl)-pyridin-3-yl)thiazol-2-amin: hat sich als vielversprechend für antioxidative Anwendungen erwiesen. Antioxidantien sind entscheidend für den Schutz von Zellen vor Schäden, die durch freie Radikale verursacht werden. Die Fähigkeit der Verbindung, freie Radikale abzufangen, kann für die Entwicklung von Therapeutika genutzt werden, die oxidativen Stress-bedingte Krankheiten verhindern .
Antibakterielle Anwendungen
Diese Verbindung hat signifikante antibakterielle Eigenschaften gezeigt, insbesondere gegen gramnegative Bakterien wie E. coli. Ihr Potenzial als therapeutisches Mittel gegen bakterielle Infektionen ist bemerkenswert, insbesondere in Zeiten zunehmender Antibiotikaresistenz .
Entzündungshemmende Anwendungen
Die entzündungshemmende Aktivität von Thiazol-Derivaten macht sie zu Kandidaten für die Behandlung chronischer Entzündungen. Untersuchungen deuten darauf hin, dass diese Verbindung zu Medikamenten entwickelt werden könnte, die die Auswirkungen von Entzündungskrankheiten abmildern .
Antitumor- und Zytotoxische Anwendungen
Thiazol-Verbindungen, einschließlich This compound, wurden auf ihre Antitumor- und Zytotoxizität untersucht. Sie könnten eine Rolle in der Krebstherapie spielen, indem sie Apoptose in malignen Zellen induzieren .
Neuroprotektive Anwendungen
Die neuroprotektiven Eigenschaften von Thiazol-Derivaten sind von großem Interesse bei der Behandlung neurodegenerativer Erkrankungen. Diese Verbindung könnte zur Entwicklung von Medikamenten beitragen, die die neuronale Gesundheit schützen .
Antivirale Anwendungen
Thiazol-Derivate haben sich als vielversprechend bei der Hemmung der Virusreplikation erwiesen. Diese Verbindung könnte für ihre Anwendungen in der antiviralen Medikamentenentwicklung weiter untersucht werden und so einen neuen Weg zur Behandlung von Virusinfektionen eröffnen .
Wirkmechanismus
Thiazoles and Their Biological Activities
Thiazoles are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities and are found in many potent biologically active compounds .
Targets of Action
These include various enzymes, receptors, and biochemical pathways involved in inflammation, microbial infections, viral infections, and cancer .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their chemical structure and the specific target they interact with. Some thiazole derivatives may inhibit the activity of certain enzymes, while others may stimulate or block specific receptors .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the growth and proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can also vary greatly. Factors such as the compound’s solubility, its ability to cross cell membranes, and its metabolic stability can all affect its absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of thiazole derivatives can include effects such as reduced inflammation, inhibition of microbial or viral growth, and inhibition of cancer cell proliferation .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability .
Biochemische Analyse
Biochemical Properties
4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various kinases, including insulin-like growth factor 1 receptor (IGF1R), where it acts as an inhibitor . The inhibition of IGF1R can lead to antiproliferative effects, making this compound a potential candidate for anticancer therapies. Additionally, the thiazole ring in 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine allows for interactions with other biomolecules, such as nucleic acids and other proteins, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting IGF1R, 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine can induce cell cycle arrest at the G2/M phase and promote early-stage apoptosis in cancer cells . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine exerts its effects through several mechanisms. The compound binds to the ATP-binding site of IGF1R, inhibiting its kinase activity and preventing downstream signaling that promotes cell proliferation and survival . This binding interaction is stabilized by multiple hydrogen bonds and hydrophobic interactions between the compound and the receptor. Additionally, 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine can modulate the activity of other enzymes and proteins involved in cellular signaling pathways, further contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have indicated that continuous exposure to 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions .
Dosage Effects in Animal Models
The effects of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine in animal models have been shown to be dose-dependent. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as weight loss, organ toxicity, and behavioral changes have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation. The compound is metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups to facilitate its excretion . Additionally, the presence of the trifluoromethyl group can influence the metabolic stability of the compound, potentially leading to the formation of reactive intermediates . These metabolic processes can affect the overall pharmacokinetics and bioavailability of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine.
Transport and Distribution
Within cells and tissues, 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles . These distribution patterns can influence the compound’s localization and overall biological activity.
Subcellular Localization
The subcellular localization of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-methyl-5-[5-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c1-5-8(17-9(14)16-5)6-2-7(4-15-3-6)10(11,12)13/h2-4H,1H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVONWLNMSNKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
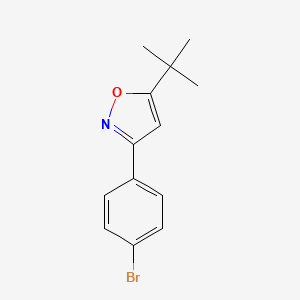
![4-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1467784.png)
